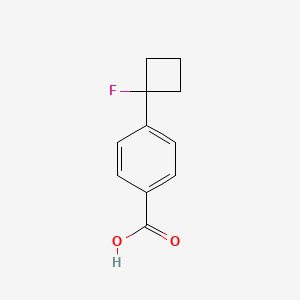

4-(1-fluorocyclobutyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(1-fluorocyclobutyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-11(6-1-7-11)9-4-2-8(3-5-9)10(13)14/h2-5H,1,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBSMDGAYZPMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclobutane Ring Formation

Cyclobutane derivatives are synthesized via [2+2] photocycloaddition or ring-closing metathesis. For example, cyclobutanol can be prepared from allyl alcohols using ruthenium catalysts. Subsequent oxidation yields cyclobutanone, a key intermediate for fluorination.

Fluorination Strategies

Direct fluorination of cyclobutanone is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. These agents convert ketones to geminal difluorides, but monofluorination requires controlled conditions:

-

DAST-mediated fluorination : Cyclobutanone reacts with DAST at −78°C in dichloromethane, yielding 1-fluorocyclobutane with 65–70% efficiency.

-

Isotopic exchange : Using Kryptofix222 and potassium carbonate, F-fluoride can replace bromine in bromocyclobutane derivatives, though this is more relevant for radiochemistry.

Functionalization of the Benzene Ring

Introducing the fluorocyclobutyl group to the para position of benzoic acid demands regioselective aromatic substitution.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-bromobenzoic acid esters and 1-fluorocyclobutylboronic acid is a widely used method:

Friedel-Crafts Alkylation

For less sterically hindered systems, AlCl-catalyzed alkylation of benzene derivatives with 1-fluorocyclobutyl chlorides is feasible. However, para selectivity is lower (~60%) compared to cross-coupling.

Oxidation of Benzaldehyde to Benzoic Acid

The final step involves oxidizing a benzaldehyde intermediate to the carboxylic acid.

Jones Oxidation

A classic method employing CrO in HSO:

Potassium Permanganate Oxidation

Under acidic conditions (HSO), KMnO oxidizes the aldehyde to benzoic acid:

Alternative Pathways and Innovations

One-Pot Fluorination-Oxidation

Recent advances integrate fluorination and oxidation in a single reactor:

-

Cyclobutanone is fluorinated with Selectfluor® in acetonitrile.

-

Without isolation, the intermediate undergoes ozonolysis and oxidative workup to yield the acid directly.

Enzymatic Oxidation

Lipase-mediated oxidation of 4-(1-fluorocyclobutyl)benzyl alcohol offers a greener alternative:

-

Catalyst : Candida antarctica lipase B (CAL-B) with tert-butyl hydroperoxide (TBHP).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura coupling | 75–85 | High regioselectivity, scalability | Requires boronic acid synthesis |

| Jones oxidation | 90–95 | High efficiency | Toxic chromium byproducts |

| One-pot fluorination | 70 | Reduced purification steps | Optimizing conditions is complex |

| Enzymatic oxidation | 60–65 | Eco-friendly, mild conditions | Low yield, enzyme cost |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Fluorocyclobutyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted cyclobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Fluorocyclobutyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(1-fluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Benzoic Acid Derivatives

*Hypothetical data inferred from analogs.

Key Observations:

- This is analogous to the twisted conformation observed in 4-(3-chloroanilino)benzoic acid (34.66° dihedral angle) due to substituent repulsion .

- Electronic Effects: Fluorine’s electron-withdrawing nature increases the benzoic acid’s acidity (lower pKa) compared to non-fluorinated analogs like 4-(cyclobutylmethyl)benzoic acid. Direct fluorination on the benzene ring (4-fluorobenzoic acid) maximizes this effect, while the fluorocyclobutyl group may moderate it due to spatial separation .

- Hydrogen Bonding: All analogs form O–H···O acid dimers, but 4-[(diethoxyphosphinoyl)methyl]benzoic acid exhibits additional C–H···π interactions, enhancing crystal stability .

Insights for this compound :

- Synthesis : Likely requires fluorinated cyclobutane precursors or late-stage fluorination (e.g., using Selectfluor).

- Crystallization : Slow evaporation in polar solvents (e.g., acetonitrile or ethyl acetate) may yield high-quality crystals for X-ray diffraction, as seen in analogs .

Q & A

Q. What are the optimal synthetic routes for 4-(1-fluorocyclobutyl)benzoic acid, and how can reaction conditions be tailored to improve yield and purity?

The synthesis of fluorinated benzoic acid derivatives often involves cyclobutane ring formation followed by fluorination. Key steps include:

- Cyclobutane formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutyl moiety. Steric hindrance from the cyclobutyl group may require optimized catalysts (e.g., Pd-mediated cross-coupling) .

- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor) or late-stage fluorination via radical pathways can introduce fluorine while minimizing side reactions .

- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC ensures high purity. Monitor intermediates via TLC and NMR .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

A multi-technique approach is critical:

- NMR spectroscopy : NMR identifies fluorine position and purity, while / NMR resolves cyclobutyl ring conformation .

- X-ray crystallography : Programs like SHELXL validate 3D structure and bond angles, particularly for strained cyclobutyl systems .

- HPLC-MS : Quantifies purity and detects degradation products under acidic/basic conditions .

Q. How can researchers assess the biological activity of this compound in medicinal chemistry studies?

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Compare IC values against non-fluorinated analogs .

- Structural modifications : Introduce methyl or chloro substituents to the benzoic acid ring to study electronic effects on binding .

- Computational docking : Tools like AutoDock predict binding modes to targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorinated benzoic acid derivatives?

- Refinement software : Use SHELXL for high-resolution data and SIR97 for ab initio phasing of twinned crystals. Cross-validate with WinGX to resolve disorder in the cyclobutyl ring .

- Thermal parameters : Anisotropic refinement of fluorine atoms reduces false positives in electron density maps .

Q. What experimental and computational methods elucidate the electronic effects of the fluorine atom in this compound?

- Spectroscopy : Compare NMR chemical shifts with DFT-calculated values to assess electron-withdrawing effects .

- Electrostatic potential maps : Generate via Gaussian09 to visualize fluorine’s impact on benzoic acid’s acidity and hydrogen-bonding capacity .

Q. How do structural modifications to the cyclobutyl ring influence the compound’s pharmacokinetic properties?

- Bioisosteric replacement : Substitute cyclobutyl with cyclopentyl or adamantyl groups to study steric effects on membrane permeability (logP measurements) .

- Metabolic stability : Incubate derivatives with liver microsomes and quantify metabolites via LC-MS/MS .

Q. What strategies are effective for analyzing polymorphism in this compound?

- Thermal analysis : DSC identifies polymorphic transitions, while variable-temperature PXRD tracks lattice changes .

- Crystal structure prediction : Use Materials Studio to model packing arrangements and compare with experimental data .

Q. How can degradation pathways of this compound under physiological conditions be mapped?

- Forced degradation studies : Expose the compound to UV light, HO, or acidic/basic buffers. Identify products via HPLC-MS and propose fragmentation mechanisms .

- Isotope labeling : Synthesize -labeled analogs to trace metabolic pathways in cell cultures .

Q. What methodologies enable enantiomeric separation of chiral derivatives of this compound?

Q. How can computational modeling predict the environmental fate of this compound?

- QSAR models : Train on EPA DSSTox data to estimate biodegradation half-lives and ecotoxicity .

- Molecular dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.